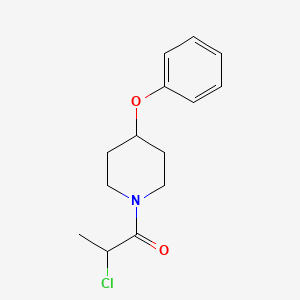![molecular formula C14H23ClN2O3 B10871919 11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one](/img/structure/B10871919.png)
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[56]dodecan-8-one is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
The synthesis of 11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the chloropropanoyl and ethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoyl group, using reagents such as sodium azide or thiols.
Aplicaciones Científicas De Investigación
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one can be compared with other spirocyclic compounds such as:
- 9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one
- 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
These compounds share similar structural features but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C14H23ClN2O3 |
|---|---|
Peso molecular |
302.80 g/mol |
Nombre IUPAC |
11-(2-chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one |
InChI |
InChI=1S/C14H23ClN2O3/c1-3-17-12(18)4-7-16(13(19)11(2)15)10-14(17)5-8-20-9-6-14/h11H,3-10H2,1-2H3 |
Clave InChI |
JUDYHHBIKMWEPN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CCN(CC12CCOCC2)C(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10871841.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea](/img/structure/B10871863.png)
![Methyl 4-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B10871864.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-4-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871874.png)

![3-chloro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B10871886.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10871888.png)
![N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide](/img/structure/B10871892.png)
![3-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10871893.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B10871895.png)
![9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B10871901.png)
![5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10871909.png)
![(1Z)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine](/img/structure/B10871916.png)
![ethyl 2-[(cyclohexylcarbamothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10871924.png)
